molecular formula C18H18ClNO2 B13715988 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride CAS No. 736173-20-9

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride

Cat. No.: B13715988
CAS No.: 736173-20-9
M. Wt: 315.8 g/mol
InChI Key: ZMXMKAUKSURQEB-UHFFFAOYSA-N
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Description

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride is a synthetic aromatic amine derivative characterized by a naphthalenol backbone substituted with a 4-methoxyphenyl-aminomethyl group. The methoxy (-OCH₃) substituent at the para position of the phenyl ring distinguishes it from structurally analogous compounds, influencing its electronic properties, solubility, and receptor interactions.

Properties

CAS No.

736173-20-9

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol;hydrochloride

InChI

InChI=1S/C18H17NO2.ClH/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20;/h2-11,17,20H,19H2,1H3;1H

InChI Key

ZMXMKAUKSURQEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol Hydrochloride

General Synthetic Strategy

The preparation of This compound typically involves multi-step organic synthesis, starting from substituted naphthols and 4-methoxyphenyl derivatives. The key steps include:

  • Formation of the aminoalkyl linkage between the 4-methoxyphenyl group and the naphthalen-1-ol nucleus.
  • Introduction of the amino functionality.
  • Conversion to the hydrochloride salt for stability and isolation.

Key Synthetic Steps and Reagents

Starting Materials
Aminoalkylation via Halogenoacetamide Reaction

A critical step involves reacting 2-methoxymethyl-4-nitrophenol with halogenoacetamides (e.g., iodoacetamide, bromoacetamide, or chloroacetamide) under heating conditions. This reaction is typically catalyzed by iodide salts (e.g., sodium iodide or potassium iodide) to enhance reactivity, especially when less reactive chloroacetamide is used. The reaction is conducted in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux to facilitate nucleophilic substitution and formation of the aminoalkyl intermediate.

Rearrangement and Reduction

The intermediate 2-(2-methoxymethyl-4-nitrophenoxy)acetamide undergoes rearrangement upon heating to yield a nitroaniline derivative, which is subsequently reduced to the corresponding amine. This step is essential to introduce the amino group on the 4-methoxyphenyl moiety.

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, which improves crystallinity, stability, and ease of handling of the compound. Hydrochloric acid is preferred due to its strong acidity and ability to form stable salts.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Aminoalkylation 2-methoxymethyl-4-nitrophenol + halogenoacetamide + NaI/KI catalyst Acetone or ethylene glycol dimethyl ether Reflux (~56-80 °C) Iodide catalyst improves yield, especially with chloroacetamide
Rearrangement to nitroaniline Heating of intermediate Not specified Elevated temperature Rearrangement analogous to literature methods (J. Org. Chem.)
Reduction to amine Chemical reduction (e.g., catalytic hydrogenation or chemical reductants) Various solvents possible Mild conditions Converts nitro group to amino group
Salt formation Treatment with HCl Ethanol or water Room temperature Formation of hydrochloride salt for isolation and stability

Research Outcomes and Characterization

  • The aminoalkylation reaction proceeds with good conversion rates when catalyzed with iodide salts, with molar ratios of iodide catalyst up to 50% proving effective.
  • The hydrochloride salt of the target compound exhibits improved crystallinity and stability, facilitating purification by recrystallization from solvents such as ethyl acetate/hexane or aqueous media acidified with HCl.
  • Molecular weight of the compound is approximately 315.8 g/mol, consistent with the formula C17H18NO2·HCl.
  • Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups: amino, methoxy, and hydroxyl on the naphthalen-1-ol ring.

Comparative Notes on Related Synthetic Approaches

  • Alternative methods involving direct alkylation of amines with methyl iodide often lead to over-alkylation and byproducts; thus, protection/deprotection strategies or one-pot reactions using trimethylorthoformate and catalytic acid have been explored to improve selectivity.
  • Copper(II)-catalyzed Ullman-type reactions and Friedel-Crafts-type cyclizations have been reported for related quinoline and naphthol derivatives but are less directly applicable to this compound's synthesis.
  • The use of dipolar aprotic solvents and iodide catalysis is a well-established approach to improve nucleophilic substitution efficiency in similar aromatic aminoalkylations.

Summary Table of Preparation Methods

Methodology Key Reagents Catalyst/Conditions Yield/Remarks Reference
Halogenoacetamide reaction with iodide catalysis 2-methoxymethyl-4-nitrophenol + iodoacetamide/bromoacetamide + NaI/KI Acetone reflux, iodide catalyst 10-50% molar High conversion, good crystallinity of product
Rearrangement and reduction Heating intermediate, reduction agents Elevated temperature, mild reduction Efficient amino group introduction
Hydrochloride salt formation HCl treatment Room temperature, aqueous/ethanol Stable, crystalline salt formation
Alternative alkylation with methyl iodide Amines + methyl iodide Protection strategies or one-pot with trimethylorthoformate Avoids over-alkylation, moderate yields

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride exhibit significant anticancer properties. For instance, heterocyclic compounds have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.

Case Study : A study published in Medicinal Chemistry highlighted the synthesis of various naphthalene derivatives that demonstrated selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research suggests that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and enhancing cognitive function.

Case Study : A study published in Journal of Neurochemistry reported that derivatives of naphthalene could effectively inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s pathology. The study demonstrated an improvement in memory retention in animal models treated with these compounds.

Organic Electronics

This compound has potential applications in organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study : Research conducted at a leading materials science institute showed that incorporating this compound into polymer matrices improved the efficiency of OLEDs by enhancing charge transport and light emission properties.

Biodegradability Studies

The environmental impact of chemical compounds is crucial for sustainable development. Studies have focused on the biodegradability of naphthalene derivatives, including this compound.

Case Study : A comprehensive analysis published in Environmental Science & Technology utilized quantitative structure–activity relationship (QSAR) models to predict the biodegradation pathways of various naphthalene derivatives. The findings indicated that modifications to the naphthalene structure significantly influenced its environmental persistence and biodegradability.

Mechanism of Action

The mechanism of action for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the aromatic system compared to electron-withdrawing groups like fluoro or chloro. This may increase binding affinity to receptors requiring π-π interactions .
  • Positional Isomerism : The 1-ol vs. 2-ol configuration (e.g., ) alters hydrogen-bonding capacity, impacting solubility and molecular recognition .

Physicochemical Properties

  • Solubility: Methoxy-substituted compounds generally exhibit higher aqueous solubility than methyl or halogenated analogs due to increased polarity. For instance, the target compound’s logP is likely lower than that of 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol HCl (methyl substituent) but higher than fluorinated analogs .
  • Stability : Hydrochloride salts (common across all analogs) enhance stability and shelf life. Halogenated derivatives (e.g., ) may exhibit greater metabolic stability due to resistance to oxidative degradation .

Pharmacological and Receptor-Binding Profiles

  • Receptor Specificity: The target compound’s methoxy group may facilitate interactions with serotonin or adrenergic receptors, similar to other methoxy-containing pharmaceuticals (e.g., , Table D) . In contrast, 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol HCl shows non-selective receptor modulation, likely due to its hydrophobic methyl group .
  • Mechanistic Insights : Fluorinated analogs (e.g., ) are often used in PET imaging due to fluorine’s isotopic properties, whereas chloro/bromo derivatives (e.g., ) serve as intermediates in drug synthesis .

Biological Activity

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride, with the CAS number 736173-20-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H18ClNO2
  • Molecular Weight : 315.79 g/mol
  • Structure : The compound features a naphthalene core substituted with an amino group and a methoxyphenyl group, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cell lines. For instance, analogs of naphthalenes have demonstrated significant apoptosis-inducing capabilities in T47D and HCT116 cells, with effective concentrations (EC50) ranging from 34 nM to 49 nM .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structure may facilitate interactions that inhibit bacterial growth by disrupting protein synthesis and nucleic acid production .
  • Antibiofilm Properties : There is evidence suggesting that this compound can inhibit biofilm formation, particularly against Staphylococcus aureus, which is crucial in treating chronic infections .

Case Studies

  • Cancer Cell Lines : In a study involving several naphthalene derivatives, one analog exhibited an EC50 value of 37 nM in T47D cells, indicating strong potential as an anticancer agent. The mechanism involved cell cycle arrest followed by apoptosis induction .
  • Antimicrobial Testing : A related study highlighted the compound's effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. This indicates a bactericidal effect that could be leveraged in clinical settings .

Comparative Efficacy Table

Compound NameBiological ActivityEffective Concentration (EC50/MIC)Reference
This compoundInduces apoptosisEC50 34 nM (T47D)
Naphthalene Analog AInduces apoptosisEC50 37 nM (HCT116)
Naphthalene Analog BAntimicrobialMIC 15.625 - 62.5 μM

Q & A

Q. What are the established synthetic routes for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride?

A common method involves condensation reactions using hydroxylamine hydrochloride and ketones under basic conditions (e.g., KOH in ethanol) followed by acid neutralization . For structurally similar naphthalenol derivatives, regioselective synthesis may require protecting group strategies or controlled demethylation using reagents like aluminum trichloride . Key intermediates, such as substituted propane-1,3-diones or benzylidene malononitriles, are critical for achieving the desired stereochemistry .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • X-ray crystallography resolves molecular conformation and hydrogen-bonding networks, as demonstrated for naphthalenol derivatives (e.g., torsion angles between aromatic planes and intermolecular interactions) .
  • NMR spectroscopy identifies proton environments, particularly the methoxy group (δ ~3.8 ppm) and aromatic protons .
  • Mass spectrometry confirms molecular weight and fragmentation patterns, though direct data for this compound may require extrapolation from analogs .

Q. How should researchers approach purification and quality control?

Purification often involves column chromatography (e.g., dichloromethane-methanol gradients) or recrystallization from methanol . For QC, validate purity via HPLC with UV detection (λ ~350 nm for aromatic systems) and ensure compliance with regulatory guidelines for analytical method validation (AMV) .

Advanced Research Questions

Q. How can regioselectivity challenges in demethylation or functionalization be addressed?

Regioselective demethylation of methoxy-substituted naphthalenes requires tailored conditions. For example, AlCl₃ selectively removes methoxy groups at specific positions while preserving others, as shown in related compounds . Computational modeling (e.g., DFT) may predict reactivity by analyzing electron density distribution at substitution sites .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

Conflicting data often arise from polymorphic forms or impurities. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate results using multiple techniques (e.g., DSC for melting behavior, 2D-NMR for structural confirmation) . Purity assessment via elemental analysis or mass spectrometry is critical .

Q. How can reaction yields be optimized while minimizing by-products?

  • Microwave-assisted synthesis reduces reaction time and improves selectivity, as seen in analogous naphthalene derivatives .
  • Catalytic optimization : Screen bases (e.g., piperidine vs. KOH) and solvents (e.g., ethanol vs. toluene) to enhance nucleophilic attack efficiency .
  • By-product analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry accordingly .

Q. What methodologies are recommended for stability studies under varying conditions?

Design accelerated degradation studies under:

  • Thermal stress (40–60°C) to assess decomposition kinetics.
  • Photolytic stress (UV-Vis light) to evaluate methoxy group stability.
  • Hydrolytic stress (acidic/basic conditions) to probe ester or amine bond susceptibility. Monitor changes via HPLC and FTIR .

Q. How can computational tools predict biological activity or reactivity?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using the compound’s 3D structure from crystallography .
  • QSAR models : Correlate substituent effects (e.g., methoxy position) with observed bioactivity in analogs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Replace ethanol with safer, scalable alternatives (e.g., isopropanol).
  • Workflow efficiency : Implement continuous flow chemistry for condensation steps to improve reproducibility .
  • Regulatory compliance : Document impurity profiles and establish stability-indicating assays .

Q. How to validate analytical methods for regulatory submissions?

Follow ICH guidelines for:

  • Specificity : Demonstrate baseline separation of peaks in HPLC.
  • Linearity and range : Test concentrations from 50–150% of target.
  • Robustness : Vary pH, temperature, and flow rate to ensure method resilience .

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